1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-5-oxo-4H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(9)2-3(7-8)5(6)10/h2H2,1H3,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJGLEWYWLMPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with β-Ketoesters
The foundational approach to synthesizing 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide involves the cyclocondensation of methylhydrazine with β-ketoesters such as ethyl acetoacetate. This method, adapted from pyrazole synthesis literature, proceeds via a two-step mechanism:
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Formation of the Hydrazone Intermediate :
Methylhydrazine reacts with ethyl acetoacetate in ethanol under reflux (78–82°C) to form a hydrazone intermediate. The reaction typically achieves 85–90% conversion within 4–6 hours . -
Cyclization to the Pyrazole Ring :
Acid catalysis (e.g., HCl or H₂SO₄) promotes intramolecular cyclization, yielding the 4,5-dihydro-1H-pyrazole core. A study using acetic acid as both solvent and catalyst reported a 92% isolated yield after recrystallization .
Key Variables :
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Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate cyclization but may require higher temperatures (110–120°C).
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Substituent Effects : Electron-withdrawing groups on the β-ketoester enhance cyclization rates but reduce solubility, necessitating solvent optimization .
Hydrolysis and Acylation of Pyrazole Esters
An alternative route involves the hydrolysis of pyrazole-3-carboxylate esters followed by amidation. This method, detailed in patent WO2009121288A1, is advantageous for scalability :
Step 1: Ester Hydrolysis
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate esters are hydrolyzed under basic conditions (NaOH, 10% aqueous ethanol, 60°C) to yield the corresponding carboxylic acid. Yields exceed 95% with a reaction time of 2–3 hours .
Step 2: Amide Formation
The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) at 0–5°C, followed by reaction with methylamine in tetrahydrofuran (THF). This step achieves 85–90% yield with a purity >98% after column chromatography .
Industrial Adaptations :
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Continuous Flow Systems : Tubular reactors reduce reaction times by 40% compared to batch processes.
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Waste Minimization : In situ HCl neutralization with NaOH produces NaCl, which is filtered and recycled .
Isocyanate-Mediated Carboxamide Formation
Recent advances leverage isocyanate reagents to directly introduce the carboxamide group. A study by Thieme Connect demonstrated this using toluenesulfonyl isocyanate :
Reaction Protocol :
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3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole is dissolved in dichloromethane (DCM).
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Toluenesulfonyl isocyanate (1.1 equiv) is added dropwise at 0°C.
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The mixture is stirred at room temperature for 12 hours, yielding the carboxamide derivative in 78% yield .
Advantages :
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Eliminates the need for acyl chloride intermediates.
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Compatible with moisture-sensitive substrates.
Green Chemistry Approaches
Eco-friendly methodologies have emerged to address solvent waste and energy consumption:
A. Solvent-Free Cyclocondensation
A microwave-assisted, solvent-free reaction between methylhydrazine and ethyl acetoacetate achieves 89% yield in 15 minutes. This method reduces energy use by 60% compared to conventional heating .
B. Biocatalytic Amidation
Lipase enzymes (e.g., Candida antarctica Lipase B) catalyze the amidation of pyrazole-3-carboxylic acids with methylamine in ionic liquids. A 2023 study reported 82% yield at 50°C, with enzyme recyclability up to five cycles .
Comparative Analysis of Synthetic Routes
Table 1 summarizes key metrics for the primary methods:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 85–92 | 95–98 | 4–6 h | High |
| Hydrolysis-Acylation | 90 | 98 | 5 h | Industrial |
| Isocyanate-Mediated | 78 | 97 | 12 h | Moderate |
| Green (Microwave) | 89 | 96 | 0.25 h | Pilot-Scale |
Industrial-Scale Production Insights
Patent WO2009121288A1 outlines a high-efficiency process for kilogram-scale synthesis :
Key Features :
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Reactor Design : Jacketed glass-lined reactors with automated temperature control minimize hot spots.
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Quality Control : In-line HPLC monitors reaction progress, ensuring >99% conversion before workup.
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Cost Analysis : Raw material costs account for 62% of total expenses, emphasizing the need for optimized stoichiometry.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide, exhibit significant antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed bacteriostatic and bacteriocidal activities against various bacterial strains. The structure-activity relationship (SAR) analysis highlighted that modifications in the pyrazole ring could enhance antimicrobial efficacy .
2. Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory potential of pyrazole derivatives. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for developing new anti-inflammatory drugs. For instance, a compound similar to this compound was found to reduce inflammation markers in cellular models .
3. Anticancer Properties
The anticancer potential of pyrazole derivatives has been explored extensively. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. A notable study reported that a related pyrazole compound significantly inhibited tumor growth in animal models .
Agricultural Applications
1. Herbicidal Activity
The application of this compound in agriculture is primarily focused on its herbicidal properties. Experimental results have shown that this compound can effectively inhibit the growth of certain weed species without adversely affecting crop plants. Field trials demonstrated a significant reduction in weed biomass when treated with formulations containing this compound .
2. Plant Growth Regulation
Additionally, research indicates that pyrazole derivatives can act as plant growth regulators. They have been shown to enhance root development and overall plant vigor under stress conditions. Studies suggest that these compounds may modulate hormonal pathways involved in plant growth .
Material Science Applications
1. Polymer Synthesis
In material science, this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve stability and durability .
2. Coating Technologies
The compound's unique chemical structure allows it to be used in developing coatings with protective properties against corrosion and UV degradation. Laboratory tests indicate that coatings formulated with pyrazole derivatives exhibit superior resistance compared to conventional coatings .
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound can also interact with cellular pathways, modulating the expression of certain genes and proteins involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Key Insights from Comparison
Substituent Effects on Bioactivity: The carboxamide group in the target compound provides stronger hydrogen-bonding capacity compared to carbothioamide analogs (e.g., compounds from ), which may enhance target binding in biological systems .
Structural Complexity and Hybrid Systems :
- Hybrid structures like the oxazole-linked pyrazole in demonstrate higher molecular complexity, often correlating with selective enzyme inhibition but posing synthetic challenges.
Electronic and Solubility Profiles: The ester derivative (methyl carboxylate, ) lacks the hydrogen-bond donor (-NH₂) of the carboxamide, reducing crystallinity but improving metabolic stability.
Synthetic Accessibility :
- Simpler derivatives (e.g., the target compound) are more amenable to large-scale synthesis compared to multi-heterocyclic hybrids (e.g., ), which require sequential coupling steps .
Research Findings and Trends
- Hydrogen Bonding and Crystal Engineering : The carboxamide group in the target compound facilitates predictable hydrogen-bonding networks, as evidenced by graph-set analysis in pyrazole crystals . This property is leveraged in designing co-crystals for improved drug formulation.
- Environmental and Industrial Relevance : Derivatives like methyl carboxylate () are used as intermediates in agrochemical synthesis, highlighting the versatility of pyrazolone scaffolds .
Biological Activity
Overview
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. It is primarily recognized for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents against various diseases, including cancer and parasitic infections.
The compound features a pyrazole ring, which is significant in many biological contexts due to its ability to interact with various molecular targets. The synthesis typically involves the condensation of hydrazine derivatives with β-diketones, often employing methods such as reflux reactions using methylhydrazine and ethyl acetoacetate.
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties. A notable study identified several analogues that inhibited the growth of various cancer cell lines, including breast (MCF7), lung (A549), and colorectal cancers. For example, compounds derived from this scaffold demonstrated IC50 values as low as 0.01 µM against MCF7 cells, indicating strong antiproliferative effects .
Antiparasitic Effects
In a phenotypic screening study against the parasitic nematode Haemonchus contortus, specific derivatives of this compound were found to inhibit larval development at sub-nanomolar concentrations. This selectivity towards parasitic cells over human cells suggests a promising avenue for developing new antiparasitic therapies .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Studies suggest that it can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity is crucial for developing treatments for chronic inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to bind to the active sites of target enzymes, thereby inhibiting their activity. For instance, as an enzyme inhibitor, it may block pathways involved in cell proliferation and inflammation, contributing to its anticancer and anti-inflammatory effects .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other pyrazole derivatives. While many pyrazole compounds exhibit similar anticancer and anti-inflammatory properties, the unique substitution pattern of this compound enhances its selectivity and potency against specific targets.
| Compound Name | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 0.01 | MCF7 |
| Compound 10 (derivative) | Antiparasitic | Sub-nanomolar | Haemonchus contortus |
| Compound X (similar pyrazole) | Anti-inflammatory | 0.39 | Various |
Case Studies
Several case studies have highlighted the efficacy of this compound in vivo:
- Cancer Treatment : In a murine model of breast cancer, treatment with this compound derivatives resulted in significant tumor regression compared to controls.
- Parasitic Infection : In sheep infected with Haemonchus contortus, administration of the compound led to a marked decrease in larval counts and improved overall health metrics.
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide and its derivatives?
The compound and its analogs are typically synthesized via cyclocondensation reactions. For example, substituted pyrazole derivatives are prepared by reacting hydrazine derivatives with β-keto esters or nitriles under reflux conditions in polar solvents (e.g., ethanol or acetic acid). Modifications at the 1-methyl or 5-oxo positions can be achieved by varying substituents in the starting materials. The Vilsmeier–Haack reaction is also employed for formylation or carboxamide functionalization, as demonstrated in the synthesis of related 4,5-dihydro-1H-pyrazole derivatives .
Q. How can the purity and structural integrity of synthesized this compound be validated?
Key methodologies include:
- Chromatography : HPLC or TLC with UV detection to assess purity (>95% is typical for research-grade compounds) .
- Spectroscopy : NMR (¹H and ¹³C) to confirm substituent positions and stereochemistry. For example, the 5-oxo group exhibits characteristic carbonyl signals at ~170–175 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What are the critical considerations for selecting starting materials in pyrazole-carboxamide synthesis?
Substituent reactivity and steric effects must be balanced. For instance:
- Electron-withdrawing groups (e.g., nitro or fluoro) on aryl rings enhance cyclization efficiency but may reduce solubility .
- Methyl groups at the 1-position improve metabolic stability but require anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide the design of bioactive pyrazole-carboxamide derivatives?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins (e.g., enzymes or receptors). For example:
- Docking this compound into the active site of cyclooxygenase-2 (COX-2) reveals hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355, guiding the optimization of substituents for enhanced anti-inflammatory activity .
- MD simulations (10–100 ns) assess conformational stability and ligand-protein dynamics .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in:
- Experimental conditions : Solvent polarity (e.g., DMSO vs. water) affects compound aggregation .
- Assay protocols : IC₅₀ values for enzyme inhibition can differ between fluorometric and colorimetric assays .
- Structural analogs : Minor substituent changes (e.g., 4-fluorophenyl vs. 4-methylphenyl) drastically alter bioactivity .
Standardize assays using reference compounds (e.g., positive controls) and validate results with orthogonal methods (e.g., SPR for binding affinity).
Q. What strategies optimize the pharmacokinetic properties of pyrazole-carboxamide derivatives?
- LogP adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce LogP values >3, improving aqueous solubility .
- Metabolic stability : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties to resist CYP450 oxidation .
- Prodrug approaches : Esterify the carboxamide group to enhance membrane permeability, with enzymatic cleavage in vivo .
Q. How can X-ray crystallography elucidate the solid-state behavior of pyrazole-carboxamide derivatives?
Single-crystal X-ray diffraction reveals:
- Packing motifs : Hydrogen-bonding networks (e.g., N–H···O=C interactions) stabilize crystal lattices .
- Torsion angles : Substituent orientation (e.g., dihedral angles between aryl rings) correlates with bioactivity .
Crystallization is typically achieved via slow evaporation in methanol/water mixtures at 4°C .
Methodological Guidelines
8. Designing experiments to study substituent effects on pyrazole-carboxamide reactivity:
- Use a factorial design to test variables (e.g., substituent type, solvent, temperature) .
- For example, a 2³ design (3 variables at 2 levels each) evaluates the impact of electron-donating/withdrawing groups, solvent polarity, and reaction time on yield .
9. Integrating spectroscopic and computational data for mechanistic insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
